molecular formula C21H16O3 B5571891 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B5571891
M. Wt: 316.3 g/mol
InChI Key: RMGSFLFEERPJGF-UHFFFAOYSA-N
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Description

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzo[c]chromen-6-one core with a benzyloxy group at the 3-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one involves the reaction of substituted 2-hydroxychalcones with β-ketoesters. This reaction is promoted by a mild base, such as cesium carbonate, and proceeds through a domino Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization . The reaction conditions typically involve heating the reactants in a suitable solvent, such as acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as phosphodiesterase II. By inhibiting this enzyme, the compound can modulate intracellular signaling pathways, leading to various biological effects. The inhibition of phosphodiesterase II results in increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its benzyloxy and methyl groups contribute to its unique chemical properties and interactions with molecular targets.

Properties

IUPAC Name

4-methyl-3-phenylmethoxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c1-14-19(23-13-15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)21(22)24-20(14)17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGSFLFEERPJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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